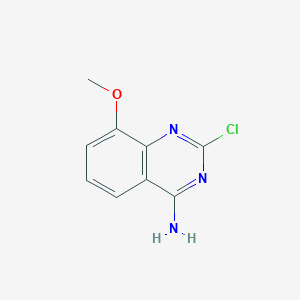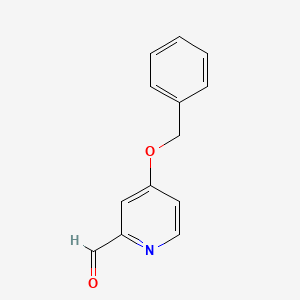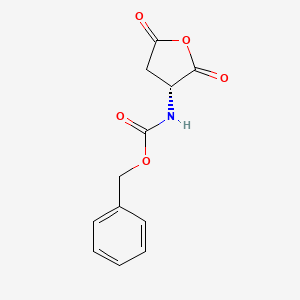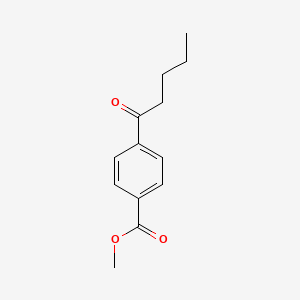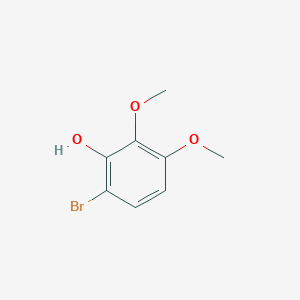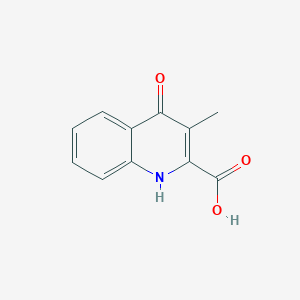
2-(2-Methylpropoxy)pyrazine
Overview
Description
2-(2-Methylpropoxy)pyrazine, also known as 2-MPP, is a heterocyclic aromatic compound derived from pyrazine. It is a colorless, crystalline solid with a molecular weight of 130.16 g/mol, and a boiling point of 191°C. 2-MPP has a variety of applications, from pharmaceuticals to flavoring agents, and has been studied extensively in recent years.
Scientific Research Applications
Herbicides
Pyrazine derivatives, including “2-(2-Methylpropoxy)pyrazine”, have been synthesized and evaluated for their herbicidal activity . They have shown promising results in controlling the growth of unwanted plants in agricultural fields .
Pharmaceuticals
Pyrrolopyrazine derivatives, which include “2-(2-Methylpropoxy)pyrazine”, have shown a wide range of biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . They have been used in the synthesis of various drugs, including pyrazineamide, an anti-tubercular drug .
Food Industry
Pyrazines, including “2-(2-Methylpropoxy)pyrazine”, are key flavors in the development of roasted foods . They are mainly formed during food thermal processing, such as coffee, cocoa, roasted nuts and seeds, cereals and cereal products, meat products, wine, and so on .
Perfumery
Pyrazines, including “2-(2-Methylpropoxy)pyrazine”, are used in the perfume industry to give a very strong personality to a fragrance . They influence the fragrance and result in a completely different character for the composition .
Chemical Synthesis
“2-(2-Methylpropoxy)pyrazine” is used as a key intermediate in various chemical synthesis processes . It plays a crucial role in the synthesis of other complex compounds .
Environmental Science
Research is being conducted to understand the environmental impact of pyrazines, including “2-(2-Methylpropoxy)pyrazine”. These studies aim to understand their behavior and impact in different environmental conditions .
properties
IUPAC Name |
2-(2-methylpropoxy)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-7(2)6-11-8-5-9-3-4-10-8/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGLHXAZBOTUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpropoxy)pyrazine | |
CAS RN |
93905-03-4 | |
| Record name | 2-Methoxy-(3 or 5 or 6)-isopropylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032381 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



